3,4-Dicaffeoylquinic acid
3,4-Dicaffeoylquinic acid
3, 4-Di-O-caffeoylquinic acid, also known as 34-dicaffeoylquinate or isochlorogenic acid b, belongs to the class of organic compounds known as quinic acids and derivatives. Quinic acids and derivatives are compounds containing a quinic acid moiety (or a derivative thereof), which is a cyclitol made up of a cyclohexane ring that bears four hydroxyl groups at positions 1, 3. 4, and 5, as well as a carboxylic acid at position 1. 3, 4-Di-O-caffeoylquinic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 3, 4-Di-O-caffeoylquinic acid has been primarily detected in blood. Within the cell, 3, 4-di-O-caffeoylquinic acid is primarily located in the cytoplasm. Outside of the human body, 3, 4-di-O-caffeoylquinic acid can be found in a number of food items such as potato, coffee, robusta coffee, and coffee and coffee products. This makes 3, 4-di-O-caffeoylquinic acid a potential biomarker for the consumption of these food products.
Isochlorogenic acid b is a quinic acid.
Isochlorogenic acid b is a quinic acid.
Brand Name:
Vulcanchem
CAS No.:
14534-61-3
VCID:
VC0190392
InChI:
InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(35,24(33)34)11-19(30)23(20)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,35H,11-12H2,(H,33,34)/b7-3+,8-4+/t19-,20-,23-,25+/m1/s1
SMILES:
Molecular Formula:
C25H24O12
Molecular Weight:
516.4 g/mol
3,4-Dicaffeoylquinic acid
CAS No.: 14534-61-3
Natural Products
VCID: VC0190392
Molecular Formula: C25H24O12
Molecular Weight: 516.4 g/mol
CAS No. | 14534-61-3 |
---|---|
Product Name | 3,4-Dicaffeoylquinic acid |
Molecular Formula | C25H24O12 |
Molecular Weight | 516.4 g/mol |
IUPAC Name | (1S,3R,4R,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylic acid |
Standard InChI | InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(35,24(33)34)11-19(30)23(20)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,35H,11-12H2,(H,33,34)/b7-3+,8-4+/t19-,20-,23-,25+/m1/s1 |
Standard InChIKey | UFCLZKMFXSILNL-PSEXTPKNSA-N |
Isomeric SMILES | C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O |
Canonical SMILES | C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O |
Melting Point | 234-238°C |
Physical Description | Solid |
Description | 3, 4-Di-O-caffeoylquinic acid, also known as 34-dicaffeoylquinate or isochlorogenic acid b, belongs to the class of organic compounds known as quinic acids and derivatives. Quinic acids and derivatives are compounds containing a quinic acid moiety (or a derivative thereof), which is a cyclitol made up of a cyclohexane ring that bears four hydroxyl groups at positions 1, 3. 4, and 5, as well as a carboxylic acid at position 1. 3, 4-Di-O-caffeoylquinic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 3, 4-Di-O-caffeoylquinic acid has been primarily detected in blood. Within the cell, 3, 4-di-O-caffeoylquinic acid is primarily located in the cytoplasm. Outside of the human body, 3, 4-di-O-caffeoylquinic acid can be found in a number of food items such as potato, coffee, robusta coffee, and coffee and coffee products. This makes 3, 4-di-O-caffeoylquinic acid a potential biomarker for the consumption of these food products. Isochlorogenic acid b is a quinic acid. |
Synonyms | 3,4-di-O-caffeoylquinic acid 3,4-dicaffeoylquinic acid 3,4-DICQA isochlorogenic acid B methyl 3,5-di-O-caffeoyl quinate methyl-3,5-di-O-caffeoylquinate |
PubChem Compound | 5281780 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume